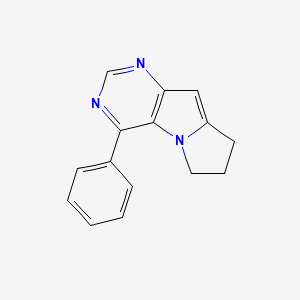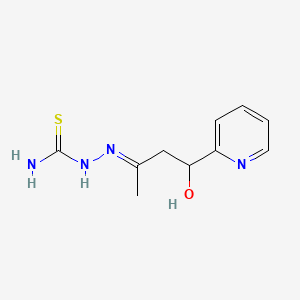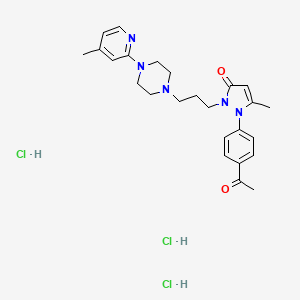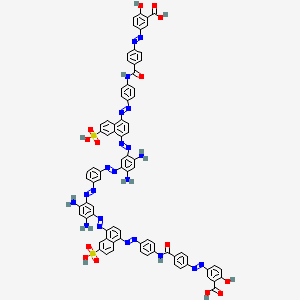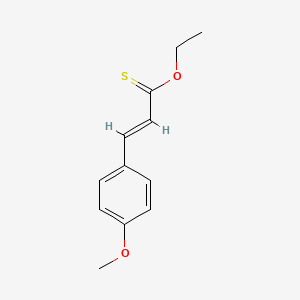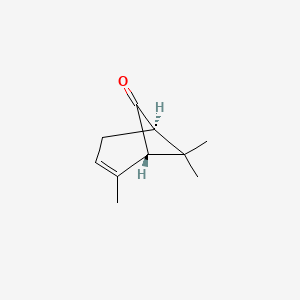
(+)-Chrysanthenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Chrysanthenone is a naturally occurring organic compound belonging to the class of monoterpenoids. It is characterized by its bicyclic structure, which includes a cyclopropane ring fused to a cyclohexane ring. This compound is known for its distinctive aroma and is found in various essential oils, contributing to their fragrance and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Chrysanthenone typically involves the cyclization of suitable precursors under specific conditions. One common method is the cyclization of a suitable cyclohexanone derivative using a strong acid catalyst. The reaction conditions often include elevated temperatures and the presence of a dehydrating agent to facilitate the formation of the bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through the extraction of essential oils from plants known to contain this compound. The extracted oils are then subjected to fractional distillation to isolate this compound in its pure form. This method leverages the natural abundance of the compound in certain plant species, making it a cost-effective approach for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(+)-Chrysanthenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(+)-Chrysanthenone has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound’s biological activity is studied for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a natural remedy in traditional medicine.
Industry: this compound is utilized in the fragrance industry due to its pleasant aroma, and in the food industry as a flavoring agent.
Mechanism of Action
The mechanism of action of (+)-Chrysanthenone involves its interaction with specific molecular targets within biological systems. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence cellular processes related to inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
(-)-Chrysanthenone: The enantiomer of (+)-Chrysanthenone, with similar chemical properties but different biological activities.
Camphor: Another bicyclic monoterpenoid with a similar structure but distinct aroma and uses.
Menthol: A monoterpenoid with a different ring structure but comparable applications in the fragrance and pharmaceutical industries.
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of a cyclopropane ring, which imparts distinct chemical and biological properties. Its unique aroma and potential therapeutic effects set it apart from other similar compounds, making it a valuable compound for various applications.
Properties
CAS No. |
473-06-3 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(1S,5R)-2,7,7-trimethylbicyclo[3.1.1]hept-2-en-6-one |
InChI |
InChI=1S/C10H14O/c1-6-4-5-7-9(11)8(6)10(7,2)3/h4,7-8H,5H2,1-3H3/t7-,8+/m0/s1 |
InChI Key |
IECBDTGWSQNQID-JGVFFNPUSA-N |
Isomeric SMILES |
CC1=CC[C@H]2C(=O)[C@@H]1C2(C)C |
Canonical SMILES |
CC1=CCC2C(=O)C1C2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



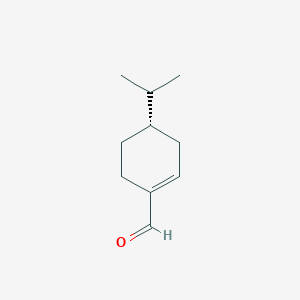
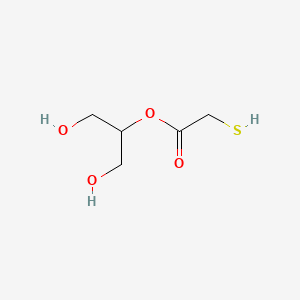
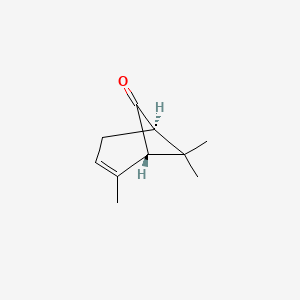
![N-[3-[5-chloro-2-(difluoromethoxy)phenyl]-1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12738751.png)
